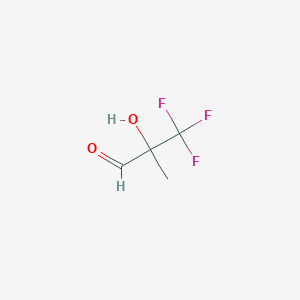
3,3,3-Trifluoro-2-hydroxy-2-methylpropanal
Übersicht
Beschreibung
“3,3,3-Trifluoro-2-hydroxy-2-methylpropanal” is a chemical compound with the empirical formula C4H5F3O2 . It is also known as “3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanoic acid” and "®-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid" .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES stringOC(=O)C(O)(C(F)(F)F)C(F)(F)F . The InChI key for this compound is CMQUGOHGJUTDGZ-UHFFFAOYSA-N . Chemical Reactions Analysis
The amidase from Burkholderia phytofirmans ZJB-15079 (Bp-Ami) is capable of catalyzing the kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 212.05 and a melting point of 108.0 to 112.0 °C . It is soluble in water .Wissenschaftliche Forschungsanwendungen
Enantioselective Hydrolysis and Biocatalysis
Research has highlighted the significance of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanal in enantioselective hydrolysis and biocatalysis. Specific strains of microorganisms, like Shinella sp. R-6 and Arthrobacter sp. S-2, have been isolated for their ability to hydrolyze 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide enantioselectively. These strains facilitate the preparation of enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropanoic acid, serving as crucial chiral building blocks for pharmaceuticals (Fuhshuku et al., 2014). Similarly, Burkholderia phytofirmans ZJB-15079 was identified for its ability to degrade 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide, with the cloned amidase (Bp-Ami) demonstrating significant potential for efficient synthesis of (R)-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid (Wu et al., 2017).
Antifungal Activity
Dimethylated trifluoroatrolactamide derivatives synthesized from α-hydroxyacetamide, including substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides, have exhibited moderate antifungal activity. This finding opens up potential applications of this compound derivatives in the development of antifungal agents (Yang et al., 2017).
Biocatalysis and Enzymatic Specificity
The heat-stable stereospecific amidase from Klebsiella oxytoca has been investigated for its substrate specificity, with successful biotransformation of 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide. The process has been optimized for producing both (R)- and (S)-enantiomers of 3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid, showcasing the potential of this compound in enantioselective synthesis and biocatalysis applications (Shaw et al., 2002).
Wirkmechanismus
Target of Action
The primary target of 3,3,3-Trifluoro-2-hydroxy-2-methylpropanal is a thermostable and cobalt-dependent amidase from Burkholderia phytofirmans . This amidase is capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .
Mode of Action
The amidase interacts with this compound by catalyzing the hydrolysis of C–N bonds of various amides to produce the corresponding carboxylic acids and ammonia . The enzyme activity is significantly increased by 37.7-fold in the presence of 1 mM Co2+ .
Biochemical Pathways
The action of this compound primarily affects the biochemical pathway involving the hydrolysis of C–N bonds of various amides . This results in the production of corresponding carboxylic acids and ammonia .
Pharmacokinetics
The amidase from burkholderia phytofirmans exhibits extreme thermostability with a half-life of 4793 h at 80 °C , suggesting that the compound may have a prolonged effect in the body.
Result of Action
The action of this compound results in the production of optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . This compound is an important chiral building block for a series of pharmaceuticals .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of cobalt ions . The amidase’s activity increases significantly in the presence of 1 mM Co2+ , and it exhibits extreme thermostability, even at high temperatures .
Safety and Hazards
Zukünftige Richtungen
The high substrate tolerance, high specific activity, and extreme thermostability of the amidase (Bp-Ami) demonstrate its great potential for efficient biocatalytic synthesis of ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid . This could open up new avenues for the use of this compound in various applications.
Biochemische Analyse
Biochemical Properties
3,3,3-Trifluoro-2-hydroxy-2-methylpropanal plays a crucial role in biochemical reactions, particularly in the synthesis of chiral building blocks for pharmaceuticals. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with amidases, which catalyze the hydrolysis of amides to produce carboxylic acids and ammonia. For instance, the enzyme Bp-Ami from Burkholderia phytofirmans ZJB-15079 has been shown to efficiently catalyze the conversion of 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to this compound . This interaction highlights the compound’s role in enzymatic reactions and its potential for industrial applications.
Cellular Effects
This compound has various effects on different cell types and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of specific signaling pathways involved in cell growth and differentiation. Additionally, it can alter gene expression patterns, leading to changes in the production of proteins and other biomolecules essential for cellular function . These effects underscore the compound’s potential as a tool for studying cellular processes and developing new therapeutic strategies.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound can bind to specific enzymes, leading to their inhibition or activation. For instance, it has been shown to interact with amidases, resulting in the hydrolysis of amides to carboxylic acids and ammonia . Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes . These molecular interactions highlight the compound’s versatility and potential for various biochemical applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term studies have shown that the compound can have sustained effects on cellular function, including alterations in gene expression and cellular metabolism . These findings emphasize the importance of considering temporal factors when using the compound in biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as modulating specific signaling pathways and enhancing cellular function . At high doses, it can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . These dosage-dependent effects highlight the need for careful consideration of dosage when using the compound in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound can be metabolized by specific enzymes, leading to the production of metabolites that can further participate in biochemical reactions . Additionally, it can affect metabolic flux and metabolite levels, influencing overall cellular metabolism . These interactions underscore the compound’s role in metabolic processes and its potential for studying metabolic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation within different cellular compartments . For example, the compound can bind to transporters that facilitate its uptake into cells, where it can then interact with various biomolecules
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound can be localized to the cytoplasm, where it can interact with cytoplasmic enzymes and proteins . Additionally, it can be targeted to other cellular compartments, such as the nucleus or mitochondria, depending on its specific interactions and modifications . These localization patterns are essential for understanding the compound’s activity and function within cells.
Eigenschaften
IUPAC Name |
3,3,3-trifluoro-2-hydroxy-2-methylpropanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2/c1-3(9,2-8)4(5,6)7/h2,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNASLNKABPJLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dimethyl 7-[(E)-2-(dimethylamino)vinyl]-2-methylpyrazolo[1,5-a]pyrimidine-3,6-dicarboxylate](/img/structure/B1455885.png)
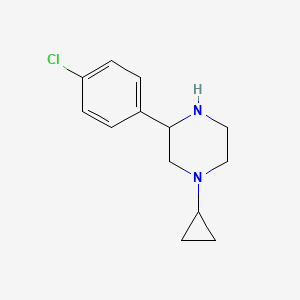
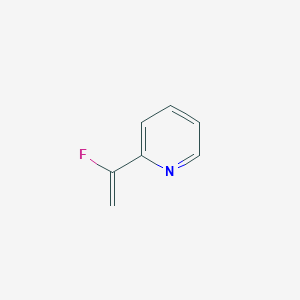
![ethyl 3-amino-1,6-dimethyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1455889.png)
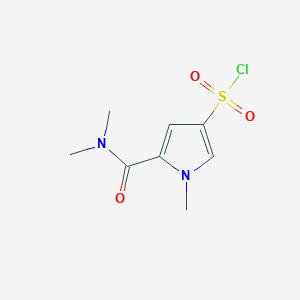

![N-(Methoxymethyl)-2-methyl-N-[(trimethylsilyl)methyl]-2-propanamine](/img/structure/B1455896.png)
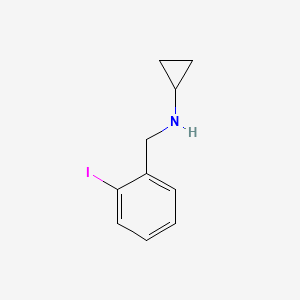
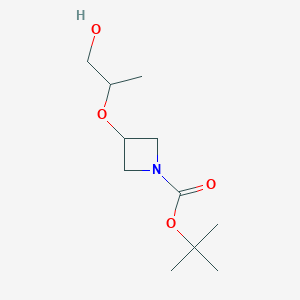
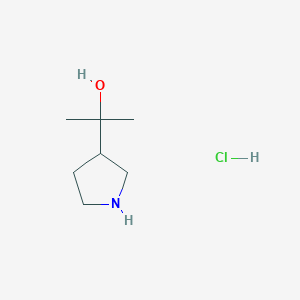

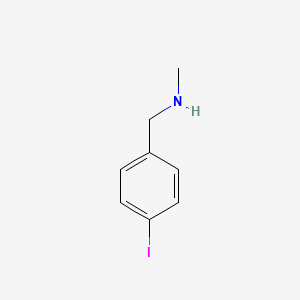

![methyl 2-[(E)-2-(dimethylamino)vinyl]-6-(4-methoxyphenyl)-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B1455904.png)
